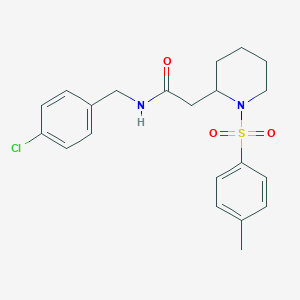

N-(4-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3S/c1-16-5-11-20(12-6-16)28(26,27)24-13-3-2-4-19(24)14-21(25)23-15-17-7-9-18(22)10-8-17/h5-12,19H,2-4,13-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFZEJHYVBMSOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of N-(4-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide

The synthesis of N-(4-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the reaction of 4-chlorobenzylamine with tosylated piperidine derivatives. The general reaction scheme can be summarized as follows:

- Formation of Tosylpiperidine : Tosyl chloride reacts with piperidine to form tosylpiperidine.

- Acetylation : The tosylpiperidine is then acetylated using acetic anhydride or acetyl chloride.

- Final Coupling : The final product is obtained through coupling with 4-chlorobenzylamine.

Antimicrobial Properties

N-(4-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide exhibits notable antimicrobial activity. Recent studies have shown that compounds containing the tosylpiperidine moiety possess significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Activity | Bacterial Strains Tested |

|---|---|---|

| N-(4-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide | Moderate | E. coli, S. aureus |

| Tosylpiperidine derivatives | High | E. coli, S. aureus, Pseudomonas aeruginosa |

Anti-cancer Activity

The compound has also been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study : A study evaluating the effects of N-(4-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide on human lung cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anti-cancer agent.

The biological activity of N-(4-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, impacting signaling pathways related to cell growth and survival.

Research Findings

Recent research highlights the compound's potential in drug design:

- Structure-Activity Relationship (SAR) studies indicate that modifications on the piperidine ring can enhance biological activity.

- Compounds with a similar structure have been reported to exhibit synergistic effects when used in combination with existing antibiotics, suggesting a potential role in overcoming antibiotic resistance.

Comparison with Similar Compounds

Structural Analogues with 4-Chlorobenzyl-Acetamide Motifs

Key Features :

- 4-Chlorobenzyl Group : Enhances lipophilicity and may mediate aromatic interactions in biological targets.

- Acetamide Linkage : Provides hydrogen-bonding capacity and structural flexibility.

- Heterocyclic Cores : Influence solubility, stability, and target specificity.

Comparative Analysis :

Notes:

- Tetrazole Analogs (e.g., 4c) : The tetrazole ring in 4c increases polarity compared to the target compound’s tosyl-piperidine core, which may enhance aqueous solubility but reduce membrane permeability .

- Biphenyl Ether Analogs (e.g., NUCC-0200590) : The biphenyl ether system introduces rigidity and planar aromaticity, contrasting with the piperidine’s conformational flexibility. Fluorine substitution may improve metabolic stability .

- Trifluoromethyl Indazole (26) : The CF₃ group’s electron-withdrawing effects may enhance binding to electrophilic enzyme pockets, a feature absent in the target compound’s tosyl group .

Influence of Sulfonamide vs. Sulfonyl Groups

- Methylsulfonyl Piperidine () : The smaller methylsulfonyl group in C18H24ClN5O4S reduces steric hindrance, possibly improving target access while maintaining electron-withdrawing effects .

Heterocyclic Core Variations

- Piperidine vs. Quinazolinone (): Quinazolinones (e.g., Compound 5) are planar aromatic systems with demonstrated antitumor activity, whereas piperidine’s non-planar structure may favor different target interactions (e.g., ion channels or GPCRs) .

- Macrocyclic Analogs (BRD-0607, ) : Constrained macrocycles like BRD-0607 exhibit enhanced selectivity due to reduced conformational flexibility, a contrast to the linear piperidine-acetamide scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.